molecular formula C13H11BrN2O B7905230 2-Amino-3-bromo-N-phenylbenzamide

2-Amino-3-bromo-N-phenylbenzamide

Cat. No.: B7905230
M. Wt: 291.14 g/mol
InChI Key: BYPMHMCHEHLRFU-UHFFFAOYSA-N
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Description

2-Amino-3-bromo-N-phenylbenzamide is an organic compound with the molecular formula C13H11BrN2O It is a derivative of benzamide, featuring an amino group at the second position, a bromine atom at the third position, and a phenyl group attached to the nitrogen atom of the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-bromo-N-phenylbenzamide typically involves the N-arylation of 2-amino-3-bromobenzamide with phenylboronic acid. This reaction is catalyzed by copper immobilized on a phenanthroline ligand-modified magnetic graphene oxide. The reaction conditions include the use of t-butyl hydroperoxide (TBHP) as an oxidant and iodine as a catalyst under reflux in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-bromo-N-phenylbenzamide can undergo various chemical reactions, including:

    N-Arylation: This reaction involves the formation of a carbon-nitrogen bond between the amino group and an aryl group.

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    N-Arylation: Phenylboronic acid, copper catalyst, TBHP, iodine, methanol.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides.

Major Products

    N-Arylation: Produces N-phenyl derivatives.

    Substitution: Produces substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-bromo-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3-bromo-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-nitrobenzamide
  • 2-Amino-5-bromo-N,3-dimethylbenzamide
  • 2,3-Diamino-5-bromopyridine

Uniqueness

2-Amino-3-bromo-N-phenylbenzamide is unique due to the presence of both an amino group and a bromine atom on the benzamide core, which allows for diverse chemical modifications and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in various research fields .

Properties

IUPAC Name

2-amino-3-bromo-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN2O/c14-11-8-4-7-10(12(11)15)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPMHMCHEHLRFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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